molecular formula C9H12ClNO3S B255570 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide CAS No. 74668-38-5

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

Cat. No.: B255570
CAS No.: 74668-38-5
M. Wt: 249.72 g/mol
InChI Key: FMXXRCMSJPLNDP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1-propanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for efficient production .

Comparison with Similar Compounds

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar in structure but with an ethyl group instead of a propyl group.

    4-chloro-N-(2-hydroxybutyl)benzenesulfonamide: Contains a butyl group, leading to different physical and chemical properties.

    4-chloro-N-(2-hydroxyisopropyl)benzenesulfonamide: Features an isopropyl group, which may affect its biological activity and solubility.

The uniqueness of this compound lies in its specific hydroxypropyl group, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXRCMSJPLNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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